11-Maleimidoundecanoic Acid Hydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of maleimide derivatives, including 11-Maleimidoundecanoic Acid Hydrazide, involves specific reactions that contribute to their unique chemical structures. For example, the synthesis of new hydrazide-hydrazones and their derivatives as potential antimicrobials involves reacting specific acid hydrazides with aromatic aldehydes or isothiocyanates, indicating the versatility and reactivity of the maleimide group in synthesizing various compounds (Gürsoy et al., 1990).

Molecular Structure Analysis

The molecular structure of maleic hydrazide derivatives is crucial for their chemical behavior and applications. Studies using high-resolution techniques such as 1H NMR have provided insights into the intramolecular structure of alkyl 11-maleimidoundecanoates, revealing how changes in the environment and the length of the alkyl chain can affect the molecular structure and its NMR spectra (Gonzalez De La Campa & Barrales-rienda, 1981).

Chemical Reactions and Properties

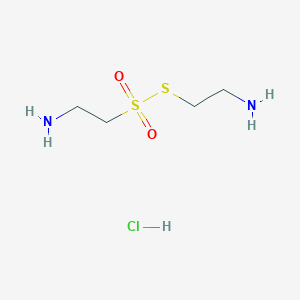

The chemical reactivity of maleimide derivatives, including hydrazides, often involves interactions with nucleophiles, leading to various chemical transformations. For instance, a transition-metal-free radical-triggered hydrosulfonylation and disulfonylation reaction of substituted maleimides with sulfonyl hydrazides demonstrates the potential for creating diverse chemical structures under mild and transition-metal-free conditions (Ruan et al., 2022).

Physical Properties Analysis

The study of physical properties, including the behavior of maleimide derivatives in different solvents and temperatures, provides insight into their stability and potential applications. The NMR spectroscopic analysis in different environments reveals the influence of molecular structure on the physical properties of these compounds, as observed in alkyl 11-maleimidoundecanoates (Gonzalez De La Campa & Barrales-rienda, 1981).

Chemical Properties Analysis

The chemical properties of this compound and related compounds are determined by their functional groups and molecular structure. The ability to undergo specific chemical reactions, such as hydrosulfonylation and disulfonylation, highlights the chemical versatility of maleimide derivatives. These reactions enable the synthesis of compounds with varied chemical properties and potential applications (Ruan et al., 2022).

Scientific Research Applications

Genotoxic Impurities Control In the pharmaceutical industry, the control of genotoxic impurities is critical for drug safety. Research into hydrazine, hydrazides, and hydrazones, which may include derivatives of 11-Maleimidoundecanoic Acid Hydrazide, has contributed to the development of analytical methods for detecting these impurities. The findings are significant for ensuring the safety and efficacy of pharmaceutical products, offering a guideline for analysts in developing procedures to control such impurities, particularly due to their potential genotoxicity (D. Elder, D. Snodin, A. Teasdale, 2011).

Safety and Hazards

Mechanism of Action

Target of Action

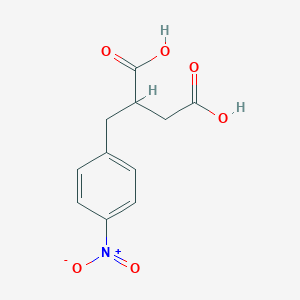

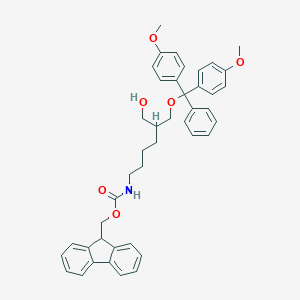

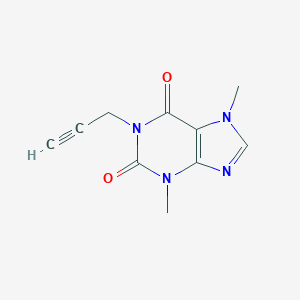

11-Maleimidoundecanoic Acid Hydrazide is a heterobifunctional crosslinking reagent . It primarily targets sulfhydryl and carbonyl groups . These groups are found in many biological molecules, making this compound versatile in its applications.

Mode of Action

The compound interacts with its targets through a chemical reaction . The maleimide group in the compound reacts with sulfhydryl groups, while the hydrazide group reacts with carbonyl groups . This allows the compound to form a bridge between two different molecules, effectively crosslinking them.

Biochemical Pathways

The exact biochemical pathways affected by this compound can vary depending on the molecules it crosslinks. It’s often used in the synthesis ofPROTACs (Proteolysis-Targeting Chimeras) , which are designed to degrade specific proteins within a cell. By crosslinking a protein of interest with a molecule that can recruit an E3 ubiquitin ligase, the protein can be marked for degradation by the cell’s proteasome .

Result of Action

The result of the action of this compound depends on the specific application. In the case of PROTACs, the result would be the degradation of a specific target protein . This could have various effects at the molecular and cellular level, depending on the role of the degraded protein.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other reactive molecules, and the specific characteristics of the target cells. For example, the reactivity of the maleimide group with sulfhydryl groups is known to be pH-dependent .

properties

IUPAC Name |

11-(2,5-dioxopyrrol-1-yl)undecanehydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3O3/c16-17-13(19)9-7-5-3-1-2-4-6-8-12-18-14(20)10-11-15(18)21/h10-11H,1-9,12,16H2,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVGQCJDEFYSDJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCCCCCCCCCC(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403304 |

Source

|

| Record name | 11-Maleimidoundecanoic Acid Hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

359436-62-7 |

Source

|

| Record name | 2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-undecanoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=359436-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Maleimidoundecanoic Acid Hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-{[(2R,3R,4S,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid](/img/structure/B14065.png)